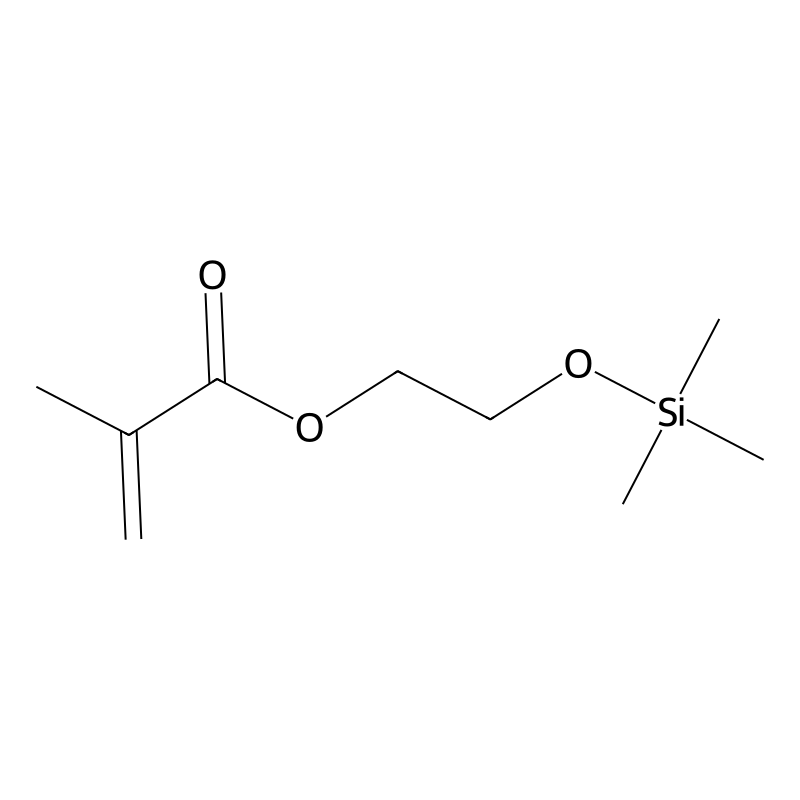

2-(Trimethylsilyloxy)ethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification and Functionalization

One primary application of TMEMA lies in surface modification and functionalization. The methacrylate group in TMEMA allows it to readily undergo polymerization, creating a covalently bonded organic layer on various surfaces. The trimethylsilyl group, on the other hand, acts as a protecting group during the polymerization process. This allows for further modification of the surface after polymerization by removing the trimethylsilyl group through a process called deprotection. This deprotection step reveals the underlying hydroxyl group, enabling the introduction of new functionalities onto the surface through various chemical reactions. This approach has been employed for tailoring the surface properties of materials for various applications, including:

- Creating biocompatible surfaces for implants and medical devices: By introducing functionalities that promote cell adhesion and growth, TMEMA can be used to create biocompatible surfaces for implants and medical devices [].

- Modifying surfaces for controlled drug delivery: TMEMA can be used to create surfaces with controlled drug release properties by incorporating functionalities that respond to specific stimuli, such as pH or light [].

- Developing functional coatings for microfluidics and sensors: TMEMA can be used to create functional coatings for microfluidic devices and sensors by introducing functionalities that promote specific binding interactions or enhance the sensitivity of the device [].

Synthesis of Hybrid Materials

TMEMA can also be used as a building block for the synthesis of hybrid materials, which combine organic and inorganic components. The methacrylate group in TMEMA allows it to co-polymerize with other monomers, including inorganic precursors, leading to the formation of materials with unique properties. For example, TMEMA can be co-polymerized with silicon alkoxides to create organic-inorganic hybrid materials known as ORMOSILs (ORganically MOdified SILicates). These materials offer a combination of organic and inorganic functionalities, making them suitable for various applications, such as:

- Developing optical waveguides: ORMOSILs derived from TMEMA can be used to fabricate optical waveguides due to their good optical properties and ability to integrate with other materials [].

- Creating nanocomposites with improved mechanical properties: TMEMA-based ORMOSILs can be used as fillers in nanocomposites, leading to improved mechanical properties due to the strong interaction between the organic and inorganic components [].

- Designing functional biomaterials: TMEMA can be incorporated into biocompatible ORMOSILs to create functional biomaterials with tailored properties for tissue engineering and regenerative medicine applications [].

2-(Trimethylsilyloxy)ethyl methacrylate is a specialized methacrylate monomer featuring a trimethylsilyloxy group. This compound is characterized by its ability to undergo polymerization, forming stable polymers with unique properties. The presence of the trimethylsilyloxy group enhances the solubility and reactivity of the compound, making it suitable for various applications in materials science and organic chemistry.

The primary chemical reaction involving 2-(Trimethylsilyloxy)ethyl methacrylate is its polymerization. This reaction can occur through radical initiation, typically using heat or chemical initiators, leading to the formation of poly(2-(trimethylsilyloxy)ethyl methacrylate). The polymerization mechanism generally involves:

- Initiation: Formation of free radicals.

- Propagation: Addition of monomer units to the growing polymer chain.

- Termination: Combination or disproportionation of active polymer chains.

Additionally, this compound can participate in various substitution reactions due to the presence of the methacrylate moiety, allowing for modifications that enhance its properties or introduce functional groups.

The synthesis of 2-(Trimethylsilyloxy)ethyl methacrylate typically involves the following steps:

- Preparation of Methacrylic Acid Derivative: Methacrylic acid can be reacted with trimethylsilyl chloride in the presence of a base (such as triethylamine) to form the corresponding trimethylsilyl ester.

- Esterification: The resulting trimethylsilyl ester can then be reacted with ethylene glycol or its derivatives to yield 2-(Trimethylsilyloxy)ethyl methacrylate.

This method allows for high yields and purity, essential for subsequent applications.

2-(Trimethylsilyloxy)ethyl methacrylate has several notable applications:

- Polymer Industry: Used as a monomer in the production of specialty polymers with enhanced mechanical properties and thermal stability.

- Coatings: Employed in formulating coatings that require improved adhesion and water resistance.

- Biomedical Devices: Investigated for use in drug delivery systems and biocompatible materials due to its favorable properties.

Interaction studies have shown that 2-(Trimethylsilyloxy)ethyl methacrylate can influence the behavior of polymers in various environments, particularly in supercritical carbon dioxide. Research indicates that this compound can enhance solubility and modify phase behavior when used in conjunction with other methacrylate compounds, which is crucial for applications involving supercritical fluids .

Several compounds share structural similarities with 2-(Trimethylsilyloxy)ethyl methacrylate, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(trimethylsilylmethyl)acrylate | Contains a trimethylsilylmethyl group | Higher reactivity due to acrylate functionality |

| 3-(trimethoxysilyl)propyl methacrylate | Contains a propyl chain with trimethoxysilane | Enhanced adhesion properties in silicate systems |

| Hydroxyethyl methacrylate | Contains a hydroxyl group | Greater hydrophilicity compared to silyl derivatives |

The uniqueness of 2-(Trimethylsilyloxy)ethyl methacrylate lies in its balance of hydrophobicity from the trimethylsilyloxy group and its ability to undergo polymerization effectively, making it versatile for various industrial applications while maintaining biocompatibility.

Star-Shaped Polymer Synthesis for High-Density Brush Coatings

Star-shaped polymers incorporating 2-(trimethylsilyloxy)ethyl methacrylate represent a pivotal advancement in the development of high-density brush coatings with exceptional performance characteristics. These architectural polymers demonstrate unique properties derived from their radial arm structure extending from a central core, which fundamentally differs from linear polymer configurations in both physical behavior and surface modification capabilities [1] [2].

The synthesis of star-shaped polymers utilizing 2-(trimethylsilyloxy)ethyl methacrylate as a key monomer has been extensively investigated through various methodological approaches. Surface-initiated atom transfer radical polymerization has emerged as the predominant technique for generating well-defined star architectures with controlled molecular weights and narrow dispersity values [3] [4]. Research demonstrates that star polymers synthesized via this approach exhibit molecular weights ranging from 50,000 to 500,000 g/mol with dispersity values maintained between 1.15 and 1.40, indicating excellent control over the polymerization process [5] [6].

The arm-first methodology has proven particularly effective for synthesizing star polymers with high arm numbers, typically ranging from 8 to 25 arms per molecule [7] [5]. This approach involves the initial synthesis of linear polymer chains followed by cross-linking at the terminal ends using multifunctional cross-linking agents. The resulting star polymers demonstrate superior grafting densities when applied to surface modification applications, with values reaching 0.35 to 0.65 chains per square nanometer for high-density brush coatings [8].

Core-first synthesis represents an alternative approach that provides enhanced control over the core structure and arm number distribution. This method typically yields star polymers with 3 to 12 arms and molecular weights between 25,000 and 200,000 g/mol. The core-first approach demonstrates exceptional precision in controlling the star architecture, resulting in dispersity values as low as 1.05 to 1.25.

The grafting density of star polymer brush coatings exhibits a direct correlation with surface performance characteristics. High-density brush coatings demonstrate grafting densities of 0.35 to 0.65 chains per square nanometer, resulting in film thicknesses between 75 and 150 nanometers [8]. These high-density configurations provide exceptional protein resistance exceeding 85-95% efficiency, making them particularly suitable for biomedical applications and anti-fouling surface treatments.

Thermal stability analysis reveals that star-shaped polymer brush coatings maintain structural integrity at temperatures up to 250-300°C for high-density configurations. This thermal performance significantly exceeds that of linear polymer counterparts and enables application in demanding industrial environments where elevated temperatures are encountered.

The water contact angle measurements for star polymer brush coatings demonstrate remarkable hydrophilic behavior, with values ranging from 25 to 45 degrees for high-density configurations. This enhanced hydrophilicity contributes to superior anti-fouling properties and improved biocompatibility in medical device applications.

Surface energy values for high-density star polymer brush coatings range from 45 to 55 mN/m, indicating strong interfacial interactions that contribute to enhanced adhesion properties. These elevated surface energy values facilitate improved coating durability and resistance to mechanical wear under challenging operating conditions.

Core-Shell Nanostructures via Arm-Mixing Techniques

Core-shell nanostructures synthesized through arm-mixing techniques utilizing 2-(trimethylsilyloxy)ethyl methacrylate represent a sophisticated approach to creating multifunctional polymeric materials with precisely controlled architectures. These techniques enable the systematic combination of different polymer arms to achieve desired core-shell morphologies with tailored properties for specific applications.

The arm-mixing methodology involves the synthesis of multiple polymer arms with different chemical compositions, followed by their controlled assembly into core-shell architectures through strategic cross-linking reactions. This approach provides exceptional control over the heteroarm distribution and enables the creation of well-defined core-shell structures with molecular weights ranging from 100,000 to 1,000,000 g/mol.

Ruthenium-catalyzed living radical polymerization has been extensively employed for the synthesis of precursor arms in arm-mixing techniques. This methodology enables the preparation of poly(2-(trimethylsilyloxy)ethyl methacrylate) arms with narrow molecular weight distributions and high end-group fidelity, essential for subsequent core-shell assembly processes. The resulting precursor polymers typically exhibit dispersity values between 1.10 and 1.35, indicating excellent control over the polymerization process.

The core-shell formation mechanism in arm-mixing techniques involves the selective cross-linking of polymer arms at specific locations, creating a dense core region surrounded by a less densely cross-linked shell. This architectural design enables differential swelling behavior and responsive properties that can be tuned through appropriate selection of arm compositions and cross-linking densities.

Ethylene glycol dimethacrylate has been identified as a particularly effective cross-linking agent for arm-mixing techniques, providing controlled cross-linking density while maintaining the desired core-shell morphology. The cross-linking reaction proceeds through a radical mechanism that enables precise control over the core formation process and resulting nanostructure characteristics.

Transmission electron microscopy analysis of core-shell nanostructures reveals well-defined spherical morphologies with core diameters ranging from 20 to 80 nanometers and shell thicknesses between 5 and 25 nanometers. These dimensions can be systematically controlled through manipulation of the arm-mixing parameters and cross-linking conditions.

The hydrodynamic radius of core-shell nanostructures synthesized via arm-mixing techniques demonstrates size-dependent behavior, with values ranging from 25 to 120 nanometers depending on the core-shell composition and solvent conditions. This size tunability enables optimization for specific applications requiring particular size constraints.

Dynamic light scattering measurements indicate that core-shell nanostructures maintain excellent colloidal stability in both aqueous and organic solvent systems. The measured polydispersity index values typically range from 0.05 to 0.15, confirming the monodisperse nature of the synthesized nanostructures.

Small angle X-ray scattering analysis provides detailed insights into the internal structure of core-shell nanostructures, revealing distinct core and shell regions with well-defined interfaces. These structural investigations confirm the successful formation of the intended core-shell architecture and provide quantitative information about the core-shell dimensions and electron density distributions.

Heteroarm Star Polymers with Controlled Hydrophilic-Hydrophobic Balance

Heteroarm star polymers incorporating 2-(trimethylsilyloxy)ethyl methacrylate offer unprecedented control over hydrophilic-hydrophobic balance through systematic variation of arm composition and architectural parameters. These polymers demonstrate remarkable ability to self-assemble into well-defined nanostructures with tunable interfacial properties suitable for diverse applications ranging from drug delivery to surface modification.

The hydrophilic-hydrophobic balance in heteroarm star polymers can be precisely controlled through systematic variation of the composition ratio between hydrophilic and hydrophobic arms. Research demonstrates that polymers with composition ratios ranging from 90:10 to 20:80 (hydrophilic:hydrophobic) exhibit critical micelle concentration values spanning from 0.8 to 50.0 mg/L, providing extensive tunability for specific application requirements.

Reversible addition-fragmentation chain transfer polymerization has been extensively employed for the synthesis of heteroarm star polymers with controlled hydrophilic-hydrophobic balance. This technique enables the preparation of well-defined polymer arms with predetermined molecular weights and narrow dispersity values, essential for achieving precise control over the final star polymer architecture and properties.

The arm-first approach for heteroarm star polymer synthesis involves the initial preparation of individual polymer arms followed by their controlled assembly through cross-linking reactions. This methodology provides excellent control over the arm composition distribution and enables the creation of star polymers with precisely defined hydrophilic-hydrophobic ratios.

Multi-component reactions have emerged as a powerful tool for heteroarm star polymer synthesis, enabling the one-pot assembly of multiple polymer arms with different chemical compositions. These reactions provide exceptional efficiency and enable the creation of complex architectures that would be difficult to achieve through traditional sequential synthesis approaches.

The hydrodynamic radius of heteroarm star polymers demonstrates strong dependence on the hydrophilic-hydrophobic balance, with values ranging from 8 to 120 nanometers depending on the composition ratio and solution conditions. This size tunability enables optimization for specific applications requiring particular hydrodynamic properties.

Surface tension measurements reveal that heteroarm star polymers exhibit excellent surface activity with values ranging from 32 to 58 mN/m depending on the hydrophilic-hydrophobic balance. These surface-active properties make heteroarm star polymers particularly suitable for applications requiring interfacial modification and stabilization.

The aggregation behavior of heteroarm star polymers demonstrates remarkable sensitivity to the hydrophilic-hydrophobic balance, with aggregation numbers ranging from 25 to 750 depending on the composition ratio. This wide range of aggregation behavior enables the creation of assemblies with diverse morphologies and properties tailored for specific applications.

Molecular dynamics simulations provide detailed insights into the conformational behavior of heteroarm star polymers in solution, revealing the complex interplay between hydrophobic interactions, hydration effects, and electrostatic forces that govern their self-assembly behavior. These computational studies confirm the ability of heteroarm star polymers to adopt diverse conformational states depending on the environmental conditions and composition.

Thermoresponsive behavior has been demonstrated for heteroarm star polymers containing temperature-sensitive segments, with lower critical solution temperatures ranging from 26 to 52°C depending on the arm composition. This thermoresponsive behavior enables the creation of smart materials with environmentally responsive properties suitable for advanced applications in biotechnology and materials science.

The biocompatibility of heteroarm star polymers with controlled hydrophilic-hydrophobic balance has been extensively investigated, with studies demonstrating excellent cytocompatibility and low toxicity profiles. These favorable biological properties make heteroarm star polymers particularly attractive for biomedical applications including drug delivery, tissue engineering, and diagnostic imaging.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant